rac 1-Oleoyl-3-chloropropanediol

Description

Structural Characteristics of rac 1-Oleoyl-3-chloropropanediol

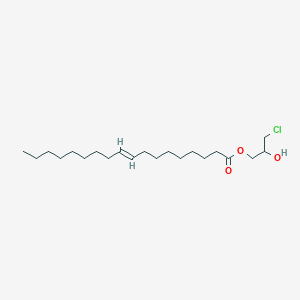

The compound features an oleic acid ((9Z)-octadec-9-enoic acid) esterified at the sn-1 position of 3-chloropropane-1,2-diol, leaving a free hydroxyl group at sn-2 and a chlorine atom at sn-3. This configuration creates a chiral center at C2, producing (R) and (S) enantiomers in equal proportions. Key structural parameters include:

The ester's flexibility arises from free rotation around C1-C2 and C2-C3 bonds, enabling multiple low-energy conformations that influence membrane interactions.

Comparative Analysis with Related Chloropropanediol Esters

Chloropropanediol esters exhibit structure-dependent biological activities. This compound differs from analogs like 1-palmitoyl-2-oleoyl-3-chloropropanediol (C37H69ClO4, MW 613.4) and rac 1-oleoyl-2-linoleoyl-3-chloropropanediol (C39H69ClO4, MW 637.4) through:

- Chain Length : Mono-ester vs. di-ester configurations

- Unsaturation : Oleate (C18:1) vs. linoleate (C18:2) acyl groups

- Steric Effects : sn-1 vs. sn-2 chlorination patterns

Di-ester analogs demonstrate delayed intestinal hydrolysis compared to mono-esters, prolonging systemic exposure to free 3-MCPD.

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYTVRTHVOZHT-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steglich Esterification

The Steglich esterification method is widely employed for synthesizing rac 1-Oleoyl-3-chloropropanediol due to its efficiency in forming esters under mild conditions. This approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between 3-chloropropanediol and oleic acid. The process typically proceeds at room temperature (20–25°C) in anhydrous dichloromethane or tetrahydrofuran (THF), achieving yields of 70–85%. A key advantage is the minimized acyl migration, which preserves the regioselectivity of the ester bond formation.

Reaction Conditions:

-

Molar Ratio: 1:1 (3-chloropropanediol to oleic acid)

-

Catalyst: 10 mol% DMAP

-

Solvent: Anhydrous THF

Purification involves silica gel chromatography using hexane/ethyl acetate gradients, followed by recrystallization from cold ethanol.

Acid-Catalyzed Esterification

Conventional acid-catalyzed esterification employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) under reflux conditions. This method is cost-effective but requires higher temperatures (80–120°C) and longer reaction times (24–48 hours). The mechanism involves protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the hydroxyl group of 3-chloropropanediol.

Optimization Challenges:

-

Competing side reactions, such as dehydration of glycerol or hydrolysis of esters, may reduce yields.

-

Excess oleic acid (2:1 molar ratio) is often used to drive the reaction to completion, necessitating post-reaction neutralization with sodium bicarbonate.

Enzymatic Synthesis

Lipase-catalyzed esterification offers an eco-friendly alternative, leveraging enzymes like Candida antarctica lipase B (CAL-B) for regioselective synthesis. This method operates at 40–60°C in solvent-free systems or hydrophobic ionic liquids, achieving yields of 60–75%. The enzymatic route minimizes unwanted byproducts and is scalable for industrial applications.

Key Parameters:

-

Enzyme Loading: 5–10% (w/w of substrates)

-

Water Activity: <0.2 to prevent hydrolysis

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed, utilizing FeCl₃ or SnCl₂ as catalysts at 120–150°C. These metal chlorides facilitate chloride ion donation, promoting the nucleophilic substitution required for esterification.

Process Overview:

-

Mixing: 3-chloropropanediol and oleic acid are combined in a 1:1.2 molar ratio.

-

Catalysis: 2% FeCl₃ (w/w) is added, and the mixture is heated to 130°C under nitrogen.

-

Separation: Unreacted oleic acid is removed via alkaline washing, and the product is distilled under reduced pressure.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80–120°C | 120–150°C |

| Catalyst | H₂SO₄, p-TSA | FeCl₃, SnCl₂ |

| Yield | 70–85% | 85–90% |

| Reaction Time | 24–48 hours | 4–6 hours |

Purification and Characterization

Chromatographic Purification

Crude products are purified using preparative HPLC with C18 columns and acetonitrile/water mobile phases. Silica gel chromatography (hexane:ethyl acetate, 7:3) further removes residual fatty acids and chlorinated byproducts.

Analytical Verification

-

Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of oleoyl (δ 5.35 ppm, CH=CH) and chloropropanediol (δ 3.60–4.20 ppm, CH₂Cl) moieties.

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ ion at m/z 375.25 validates the molecular formula C₂₁H₃₉ClO₃.

-

Fourier-Transform Infrared (FT-IR): Peaks at 1740 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Cl) confirm functional groups .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Esterification and Transesterification: The hydroxyl groups can participate in esterification or transesterification reactions with different carboxylic acids or esters.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide, ammonia, or thiols under basic conditions.

Esterification: Carboxylic acids and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include substituted propanediols.

Esterification: Products include various esters depending on the carboxylic acid used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Lipid Metabolism Studies

rac 1-Oleoyl-3-chloropropanediol is utilized as a model compound to investigate the metabolism of chlorinated lipids. Research indicates that chlorinated lipids may influence lipid profiles and metabolic pathways, making this compound significant for studying dyslipidemia and related conditions.

Case Study: Enzymatic Processes

A study examined the enzymatic processes involved in the metabolism of chlorinated lipids using this compound. The results indicated that this compound can modulate enzyme activity related to lipid metabolism, providing insights into its potential therapeutic applications for metabolic disorders.

Food Safety Research

This compound plays a crucial role in food safety research, particularly in investigating the formation of process-induced contaminants during food processing. Its application helps assess the risks associated with chlorinated compounds in edible oils.

Data Table: Occurrence of Contaminants

| Contaminant Type | Sample Source | Detection Rate (%) | Concentration Range (mg/kg) |

|---|---|---|---|

| 3-MCPD diesters | Olive Oil | 56 | 0.74 - 7.42 |

| Vegetable Seed Oils | 19 | 0.015 - 6.98 | |

| Oil-Based Foodstuff | Varies | N/A |

This table summarizes findings from various studies on the occurrence of 3-MCPD diesters in different oil samples, highlighting the relevance of this compound in understanding food safety issues .

Cellular Membrane Interaction Studies

Due to its oleoyl group, this compound is valuable for studying the interaction of fatty acids with cellular membranes under the influence of chlorination. This interaction can provide insights into how chlorinated compounds affect membrane fluidity and function.

Therapeutic Potential

Preliminary studies suggest that this compound may have therapeutic applications in regulating energy metabolism and promoting weight management. Its unique structure allows it to influence metabolic pathways, making it a candidate for further pharmacological investigation.

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate cellular processes by interacting with various molecular targets, including enzymes and membrane proteins. The chlorinated moiety may influence the compound’s reactivity and interaction with biological molecules, leading to different biological activities or metabolic fates for each enantiomer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, physical properties, and research applications of rac 1-Oleoyl-3-chloropropanediol and related compounds:

Key Comparative Insights

Fatty Acid Chain Variations

- Oleoyl vs. Saturated Chains: The unsaturated oleoyl group in this compound enhances membrane fluidity compared to saturated analogs like rac 1-Heptadecanoyl-3-chloropropanediol, which may exhibit higher melting points and rigidity .

- Chain Length : Longer acyl chains (e.g., palmitoyl in rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol ) increase hydrophobicity, affecting solubility and interaction with lipid-binding proteins .

Chlorine Position and Reactivity

- Position 2 vs. 3 Chlorination : rac 1-Oleoyl-2-chloropropanediol (Cl at position 2) is linked to higher nephrotoxicity in murine models compared to the position 3 variant, highlighting the role of chlorine placement in biological activity .

Diacyl vs. Monoacyl Structures

- rac 1,2-Dioleoyl-3-chloropropanediol’s dual oleoyl chains mimic natural phospholipids more closely, making it a superior model for membrane dynamics studies compared to monoacyl analogs .

Stereochemical Considerations

- Racemic mixtures (e.g., This compound ) allow comparative studies of enantiomer-specific metabolism, whereas pure enantiomers are used to isolate stereochemical effects in enzymatic reactions .

Biological Activity

Rac 1-Oleoyl-3-chloropropanediol (CAS Number: 10311-82-7) is a lipid compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables related to the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C21H39ClO3

- Molecular Weight : 374.99 g/mol

- Structure : The compound features an oleoyl group attached to a chloropropanediol backbone, which contributes to its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

This compound has been studied for various biological activities, including its role as a potential therapeutic agent in lipid metabolism, inflammation, and cellular signaling pathways.

Key Biological Activities:

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

- Lipid Metabolism Regulation : The compound has shown promise in influencing lipid profiles, potentially aiding in conditions like dyslipidemia.

- Cellular Signaling Modulation : There is evidence that it may impact signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Study on Inflammatory Response :

- Impact on Lipid Profiles :

- Cell Proliferation Studies :

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Modulation of Inflammatory Pathways : The compound appears to interact with NF-kB signaling pathways, thus reducing the transcription of inflammatory cytokines.

- Influence on Lipid Enzymes : It may affect the activity of lipoprotein lipase and other enzymes involved in lipid metabolism.

- Cell Cycle Regulation : By impacting cyclins and cyclin-dependent kinases, this compound can induce cell cycle arrest in certain cancer cell lines.

Q & A

Q. What are the standard protocols for synthesizing rac 1-Oleoyl-3-chloropropanediol in laboratory settings?

Synthesis typically involves esterification of 3-chloro-1,2-propanediol with oleic acid under controlled conditions. Key steps include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) to optimize yield and minimize side reactions.

- Purification : Column chromatography or solvent extraction to isolate the product from unreacted precursors.

- Validation : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

- Custom synthesis : For tailored derivatives (e.g., isotopic labeling), collaboration with specialized suppliers is recommended .

Q. Which analytical techniques are recommended for characterizing this compound?

- Chromatography : Reverse-phase HPLC or GC-MS to assess purity and detect impurities (e.g., residual chloropropanediol precursors) .

- Spectroscopy : ¹H/¹³C NMR for functional group identification and stereochemical analysis.

- Thermal analysis : Differential Scanning Calorimetry (DSC) to study phase transitions and stability .

- Polarimetry : To distinguish enantiomers in the racemic mixture .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorinated compounds may release toxic byproducts.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material management .

Advanced Research Questions

Q. How does the stereoselectivity of this compound influence its biological interactions?

The racemic mixture contains two enantiomers that may exhibit divergent biological activities:

- Metabolic fate : Enantiomers can undergo stereoselective hydrolysis by lipases or esterases, altering their bioavailability and toxicity profiles.

- Experimental design : Use chiral chromatography to separate enantiomers and assess their individual effects in cell-based assays (e.g., cytotoxicity, lipid metabolism) .

- Case study : In food toxicology, one enantiomer may bind more strongly to cellular receptors, mimicking endogenous lipids and disrupting signaling pathways .

Q. What computational approaches are effective in modeling the molecular interactions of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) to predict reaction pathways and transition states during synthesis or degradation .

- Molecular dynamics (MD) simulations : Study lipid bilayer interactions to understand how the compound integrates into membranes or disrupts lipid packing .

- Data integration : Combine computational predictions with experimental results (e.g., NMR chemical shifts) to validate models .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Chloropropanediol esters are prone to hydrolysis under alkaline conditions .

- Thermal stability : Conduct accelerated aging studies at elevated temperatures (e.g., 40–60°C) to simulate long-term storage .

- Solvent effects : Test solubility and stability in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to optimize reaction conditions .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Source verification : Confirm the enantiomeric ratio (via chiral HPLC) and purity (≥95% by GC-MS) of the compound, as impurities can skew results .

- Experimental replication : Use standardized cell lines (e.g., HepG2 for hepatotoxicity studies) and control for variables like serum content in culture media .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-MCPD esters) to identify trends in chlorinated lipid toxicity .

Q. What methodological frameworks are used to study the compound's impact on lipid metabolism?

- In vitro assays : Treat adipocytes or hepatocytes with this compound and quantify lipid accumulation via Oil Red O staining .

- Lipidomics : LC-MS-based profiling to track changes in triglyceride, phospholipid, and free fatty acid levels .

- Enzyme inhibition studies : Test the compound’s effect on key enzymes (e.g., pancreatic lipase) using fluorogenic substrates .

Methodological Notes

- Data contradiction analysis : Always cross-validate findings using orthogonal techniques (e.g., corroborate MS data with NMR) .

- Experimental controls : Include vehicle (solvent-only) and positive controls (e.g., known lipid-modulating agents) to ensure assay reliability .

- Ethical compliance : Adhere to institutional biosafety protocols, especially when testing cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.